molecular formula C6H11NS B12040123 2-Ethyl-2,5-dihydro-4-methylthiazole CAS No. 41803-21-8

2-Ethyl-2,5-dihydro-4-methylthiazole

Cat. No.: B12040123
CAS No.: 41803-21-8
M. Wt: 129.23 g/mol
InChI Key: GKTIVNKILASSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,5-dihydro-4-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its distinctive odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,5-dihydro-4-methylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-2,5-dihydrothiazole with ethyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-dihydro-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

2-Ethyl-2,5-dihydro-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5-dihydro-4-methylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,5-dihydrothiazole
  • 2-Ethyl-4-methylthiazole
  • 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole

Uniqueness

2-Ethyl-2,5-dihydro-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique odor profile makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other thiazole derivatives .

Properties

CAS No.

41803-21-8

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-ethyl-4-methyl-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C6H11NS/c1-3-6-7-5(2)4-8-6/h6H,3-4H2,1-2H3

InChI Key

GKTIVNKILASSAW-UHFFFAOYSA-N

Canonical SMILES

CCC1N=C(CS1)C

density

0.990-1.090 (20°)

physical_description

Clear to pale yellow liquid;  Nutty roasted vegetable aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.